molecular formula C8H12F3NO3 B13177542 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B13177542
M. Wt: 227.18 g/mol
InChI Key: WMLNROFNNLPEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a unique compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a cyclohexane ring

Preparation Methods

The synthesis of 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclohexane ringIndustrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and hydroxyl groups facilitate binding to active sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar compounds to 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid include:

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

1-amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)3-1-6(12,2-4-7)5(13)14/h15H,1-4,12H2,(H,13,14)

InChI Key

WMLNROFNNLPEMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C(=O)O)N)(C(F)(F)F)O

Origin of Product

United States

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